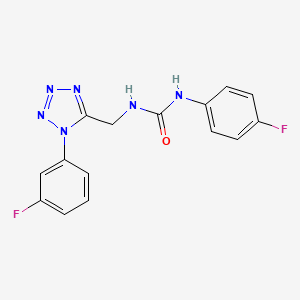

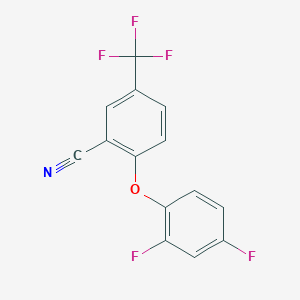

1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

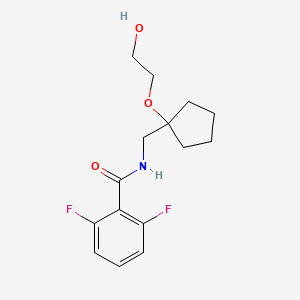

This compound is a urea derivative with fluorophenyl and tetrazolyl groups. Urea derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The fluorophenyl group is a common motif in drug molecules, potentially enhancing lipophilicity, metabolic stability, and bioavailability . The tetrazole group is a bioisostere of the carboxylic acid group, often used in drug design to improve oral bioavailability .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate isocyanate with the corresponding amine. The fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction, and the tetrazole group could be formed via a [2+3] cycloaddition of azides with nitriles .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea linkage (-NH-CO-NH-), the fluorophenyl groups, and the tetrazole ring. The presence of these functional groups would likely result in a complex hydrogen bonding network, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The urea linkage could undergo hydrolysis under acidic or basic conditions. The fluorine atoms on the phenyl rings could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes . The tetrazole group could act as a hydrogen bond acceptor, influencing its solubility and binding interactions .Aplicaciones Científicas De Investigación

Hydrogel Formation and Physical Properties Tuning

Urea derivatives have been explored for their ability to form hydrogels under specific conditions, demonstrating the potential for creating materials with tunable physical properties. For example, certain urea compounds can form hydrogels in a range of acids at low pH levels, with the gelation and physical properties such as morphology and rheology being dependent on the identity of the anion present. This showcases the ability to tune these materials' properties through anion selection, offering applications in material science and engineering (Lloyd & Steed, 2011).

Interaction with Anions

The study of urea derivatives' interaction with various anions has been a topic of interest, highlighting their potential in chemical sensing and separation technologies. The interaction mechanisms often involve hydrogen bonding or the formation of complexes, which can lead to changes in the compounds' physical or chemical properties. This understanding is crucial for designing selective sensors or materials for anion recognition and separation (Boiocchi et al., 2004).

Synthesis and Chemical Reactions

Research into the synthesis and reactivity of urea derivatives, including reactions with isocyanates and aminotetrazoles, provides valuable insights into the versatility of these compounds in organic synthesis. These studies highlight the potential for creating a wide range of urea derivatives with varied functional groups, opening pathways for the development of new materials, pharmaceuticals, and chemical intermediates (Peet, 1987).

Antifungal and Antimicrobial Activities

Some urea derivatives have demonstrated significant antifungal and antimicrobial activities, suggesting potential applications in agricultural chemistry and medicine. These compounds' ability to inhibit the growth of various pathogens could lead to new treatments for diseases or the development of protective agents for crops (Mishra, Singh, & Wahab, 2000).

Pharmacological Applications

The pharmacological potential of urea derivatives has been explored in various contexts, including their role in modulating receptors or enzymes involved in disease processes. Studies on compounds targeting specific receptors or demonstrating activity in models of disease offer insights into the therapeutic potential of urea derivatives, which could lead to the development of new drugs (Piccoli et al., 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N6O/c16-10-4-6-12(7-5-10)19-15(24)18-9-14-20-21-22-23(14)13-3-1-2-11(17)8-13/h1-8H,9H2,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSLMEPOLOYPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2557829.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2557832.png)

![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)

![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)

![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)